molecular formula C10H11N3O3 B13192801 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13192801
M. Wt: 221.21 g/mol
InChI Key: MJEVQMPDGVYLDV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a nitro group attached to an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactionsThe reaction conditions often require specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and solvents is crucial to minimize environmental impact and ensure safety .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like ethanol and methanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group may participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives with different substituents. Examples are:

Uniqueness

What sets 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(aminomethyl)-2-methyl-6-nitro-3H-isoindol-1-one

InChI

InChI=1S/C10H11N3O3/c1-12-9(5-11)7-3-2-6(13(15)16)4-8(7)10(12)14/h2-4,9H,5,11H2,1H3

InChI Key

MJEVQMPDGVYLDV-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])CN

Origin of Product

United States

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